![molecular formula C7H6F6N2O B2548439 4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375267-55-1](/img/structure/B2548439.png)
4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
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Overview
Description
The compound "4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole" is a pyrazole derivative, which is a class of organic compounds with a five-membered heterocyclic ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in various fields such as agrochemicals, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For trifluoromethylated pyrazoles, a key step is the introduction of the trifluoromethyl group, which can be achieved by using reagents like sulfur tetrafluoride or trifluoroacetic acid derivatives . For example, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry of the molecule . The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitution, cycloadditions, and transformations of functional groups. For instance, 4H-pyrazoles have been used in "click" chemistry, demonstrating reactivity in Diels–Alder reactions . The trifluoromethyl group can also affect the reactivity of the pyrazole ring, potentially leading to selective reactions at certain positions on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and acidity (pKa), are influenced by the substituents on the pyrazole ring. The trifluoromethyl group is known to increase the acidity of adjacent hydrogen atoms, which can be quantified by determining the pKa values . Additionally, the introduction of fluorine atoms can enhance the metabolic stability and lipophilicity of the compounds, which is particularly relevant in the development of pharmaceuticals.
Case Studies
In agrochemical research, pyrazole carboxamide derivatives have been evaluated for their nematocidal activity, with some compounds exhibiting good activity against Meloidogyne incognita . In pharmaceutical research, pyrazolo[4,3-d]pyrimidines have been investigated as potent phosphodiesterase 5 (PDE5) inhibitors, with modifications at the 1 position of the pyrazole ring leading to increased selectivity and potency .
Scientific Research Applications
Synthesis and Reactivity
- Pyrazole derivatives are synthesized through various methods, including microwave-assisted synthesis, which proves to be an environmentally friendly and recyclable reaction medium (Peng & Song, 2007). Additionally, the use of amino-functionalized ionic liquid catalyzes the synthesis of 4H-pyrans derivatives, showcasing the compound's role in facilitating green chemistry applications.
Antimicrobial and Antioxidant Properties
- A study by Bhat et al. (2016) on new 1,2,3-triazolyl pyrazole derivatives demonstrates potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Agricultural and Nematocidal Applications
- Research on pyrazole carboxamide derivatives highlights their significance in agrochemicals, showing that some fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita (Zhao et al., 2017). This indicates the potential use of similar compounds in agricultural pest control.
Antihyperglycemic Agents
- Studies have identified potent antihyperglycemic agents in db/db mice, demonstrating the potential of pyrazole derivatives in treating hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Chemical Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives have been extensively studied, showing their diverse chemical properties and applications. For instance, the synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives through one-pot, three-component reactions offers insights into their structural and functional versatility (Li et al., 2007).
Mechanism of Action
Mode of Action
Compounds with a trifluoromethyl group have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, including trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
properties
IUPAC Name |
4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6N2O/c1-4-2-14-15(3-4)6(9,10)5(8)16-7(11,12)13/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIGHPVVSSDZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |
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